3,4-Dibromopyridine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

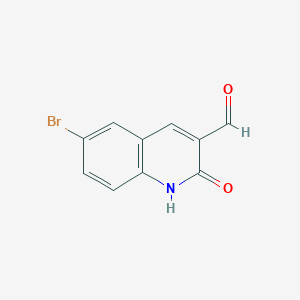

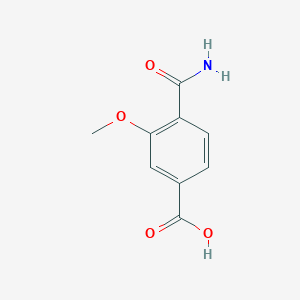

3,4-Dibromopyridine is a chemical compound with the molecular formula C5H3Br2N . It is used in various chemical reactions and has a molecular weight of 236.892 Da .

Synthesis Analysis

The synthesis of 3,4-Dibromopyridine involves several steps. One method involves an ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . This method is characterized by its simplicity and high yield, making it suitable for large-scale preparation .Molecular Structure Analysis

The molecular structure of 3,4-Dibromopyridine consists of a pyridine ring with bromine atoms attached at the 3 and 4 positions . The presence of these bromine atoms makes the compound suitable for various chemical reactions .Chemical Reactions Analysis

3,4-Dibromopyridine can undergo a variety of chemical reactions. For example, it can participate in nucleophilic aromatic substitution reactions (S N Ar), where the bromine atoms can be replaced by other groups .Physical And Chemical Properties Analysis

3,4-Dibromopyridine has a density of 2.1±0.1 g/cm3, a boiling point of 239.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It also has a molar refractivity of 39.7±0.3 cm3 and a molar volume of 115.0±3.0 cm3 .Scientific Research Applications

Organometallic Chemistry

3,4-Dibromopyridine hydrochloride can be used in organometallic chemistry. It can be elaborated into substituted and functionalized structures based on organometallic chemistry . Organometallics in this context means polar reagents, i.e., those containing organoalkali or organoalkaline-earth metals, in particular, organolithiums and organomagnesiums .

Site Selectivity Studies

This compound can be used in studies of optional site selectivities. For example, the alternative metalation of 3,4-dichloropyridine at the 2- or 5-position .

Synthesis of N-(pyridin-2-yl)amides

3,4-Dibromopyridine hydrochloride can be used in the synthesis of N-(pyridin-2-yl)amides. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

This compound can also be used in the synthesis of 3-bromoimidazo[1,2-a]pyridines. 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination .

Versatile Chemical Compound

3,4-Dibromopyridine hydrochloride is a versatile chemical compound utilized in diverse scientific research. Its properties contribute to innovative advancements across various fields, ensuring impactful discoveries and breakthroughs.

Pharmacophores for Molecules

Aminopyridines serve as pharmacophores for many molecules with significant biological and therapeutic value . Particularly, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications .

Mechanism of Action

Target of Action

The primary target of 3,4-Dibromopyridine hydrochloride is the pyridine ring . The pyridine ring is a basic structure in many biological compounds and drugs. It is deactivated due to the presence of the electron-withdrawing nitrogen atom, which draws electron density towards it .

Mode of Action

3,4-Dibromopyridine hydrochloride undergoes a nucleophilic aromatic substitution reaction (S_NAr) . The ammonia attacks carbon at the 4-position preferably, rather than the carbon at the 3-position as this position is more deactivated . This attack results in the breakage of the double bond, resulting in a loss of aromaticity . This results in the formation of a carbanionic Meisenheimer intermediate .

Biochemical Pathways

The biochemical pathway involved in the action of 3,4-Dibromopyridine hydrochloride is the nucleophilic aromatic substitution reaction . This reaction results in the formation of a carbanionic Meisenheimer intermediate . The bromine at the 4-position then leaves and the double bond reforms, resulting in the restoration of aromaticity in the ring .

Result of Action

The result of the action of 3,4-Dibromopyridine hydrochloride is a net substitution of a bromine atom with an ammonia group . This results in the formation of a new compound with altered properties.

properties

IUPAC Name |

3,4-dibromopyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKFLMFTQAXYBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dibromopyridine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[3-(dimethylsulfamoyl)phenyl]but-2-enoic acid](/img/structure/B2753295.png)

![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2753298.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-(2-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2753300.png)

![5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2753301.png)